2-methyl-4,5-bis(methylsulfonyl)benzoic Acid
Overview
Description
2-methyl-4,5-bis(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C10H12O6S2. It is a derivative of benzoic acid and is characterized by the presence of two methylsulfonyl groups attached to the benzene ring. This compound is a white, crystalline powder that is soluble in water and organic solvents .
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that its targets could be various organic molecules depending on the specific reaction it’s involved in.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in various pathways depending on the specific reactions it’s used in .
Pharmacokinetics
As a compound used in organic synthesis, its bioavailability would depend on the specific context and conditions of its use .
Result of Action
As a reagent in organic synthesis, its effects would be seen in the formation of new compounds .
Action Environment
The action, efficacy, and stability of 2-methyl-4,5-bis(methylsulfonyl)benzoic Acid can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . As a reagent in organic synthesis, optimal conditions for its use would be determined by the specific reactions it’s involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5-bis(methylsulfonyl)benzoic acid typically involves the sulfonation of a methyl-substituted benzoic acid derivative. One common method includes the reaction of 2-methylbenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5-bis(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
2-methyl-4,5-bis(methylsulfonyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid: Similar in structure but with a chlorine atom instead of a methyl group.
2-amino-4-(methylsulfonyl)benzoic acid: Contains an amino group instead of a methyl group.
Uniqueness
2-methyl-4,5-bis(methylsulfonyl)benzoic acid is unique due to the presence of two methylsulfonyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-4,5-bis(methylsulfonyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S2/c1-6-4-8(17(2,13)14)9(18(3,15)16)5-7(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYSQDHKQUWQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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